molecular formula C18H15F3N2O2S B2467551 4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 866010-60-8

4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B2467551
CAS RN: 866010-60-8
M. Wt: 380.39
InChI Key: AKQCKNGCQIGRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Biological Evaluation : The compound "4-methyl-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide" and its derivatives have been explored for various biological activities. For instance, derivatives have been synthesized and confirmed using spectral and elemental analysis, indicating the compound's relevance in the creation of novel chemical entities with potential biological applications (Parajapati & Goswami, 2016).

Antitumor Activity and Synthesis : There's a focus on synthesizing novel derivatives containing the compound to evaluate antitumor activity. For example, a range of derivatives incorporating the compound has been synthesized and tested against various tumor cell lines, showcasing its potential in cancer therapy (Alqasoumi et al., 2009).

Photodynamic Therapy

Photosensitizer for Cancer Treatment : New derivatives of the compound have been synthesized and characterized for their properties as photosensitizers in photodynamic therapy, a treatment method for cancer. These derivatives display high singlet oxygen quantum yield and good fluorescence properties, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Antimicrobial Properties : Several studies have highlighted the antimicrobial potential of the compound and its derivatives. For instance, new derivatives have been synthesized and demonstrated promising results against various bacteria and fungi, indicating the compound's utility in developing new antimicrobial agents (Hassan et al., 2009).

Molecular Structure and Drug Development

Structural Characterization and Drug Potential : The compound has been a subject of interest in structural characterization and drug development studies. For example, new derivatives have been synthesized and structurally characterized, with some showing significant anti-inflammatory activity and minimal or no ulcerogenic effect, demonstrating the compound's potential in drug development (Mustafa et al., 2016).

Future Directions

Pyrrole-containing compounds are a rich source of biologically active molecules . Future research could explore the synthesis of new analogs and their potential applications in medicine and other fields.

properties

IUPAC Name

4-methyl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-13-4-7-15(8-5-13)26(24,25)22-16-12-14(18(19,20)21)6-9-17(16)23-10-2-3-11-23/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQCKNGCQIGRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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